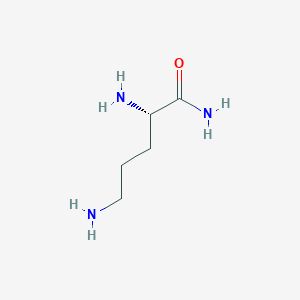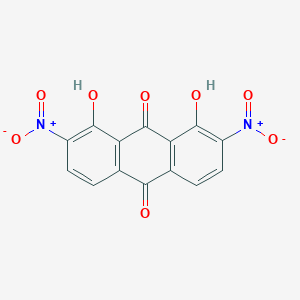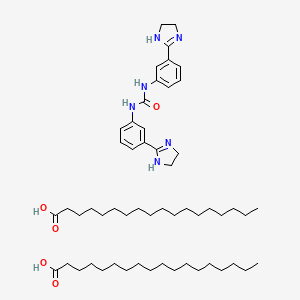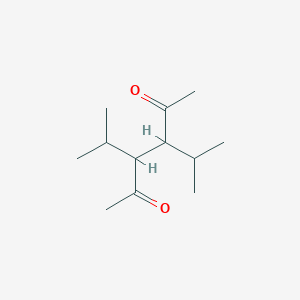
Ornithinamide, L-
Overview
Description
Ornithinamide, L-: is a derivative of the amino acid ornithine. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but plays a significant role in various biochemical processes. The molecular formula of Ornithinamide, L- is C5H13N3O, and it has a molecular weight of approximately 131.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ornithinamide, L- can be synthesized from L-ornithine through a series of chemical reactions. One common method involves the condensation of the carboxy group of L-ornithine with an amine group, forming the amide bond . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of Ornithinamide, L- often involves the use of biotechnological processes. For example, L-ornithine can be produced through microbial fermentation using genetically engineered strains of bacteria or yeast. The L-ornithine is then chemically converted to Ornithinamide, L- using the methods described above .
Chemical Reactions Analysis
Types of Reactions: Ornithinamide, L- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its precursor amino acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides .
Scientific Research Applications
Chemistry: Ornithinamide, L- is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the synthesis of various bioactive compounds and pharmaceuticals .
Biology: In biological research, Ornithinamide, L- is used to study the urea cycle and nitrogen metabolism. It is also used in the investigation of enzyme activities and metabolic pathways .
Medicine: Ornithinamide, L- has potential therapeutic applications due to its role in nitrogen metabolism. It is being explored for its use in treating conditions related to hyperammonemia and other metabolic disorders .
Industry: In the industrial sector, Ornithinamide, L- is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds .
Mechanism of Action
Ornithinamide, L- exerts its effects primarily through its involvement in the urea cycle. It is metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process helps in the disposal of excess nitrogen and the synthesis of polyamines such as putrescine and spermine . These polyamines play crucial roles in cell growth and differentiation.
Comparison with Similar Compounds
L-Ornithine: A precursor to Ornithinamide, L-, involved in the urea cycle and nitrogen metabolism.
L-Arginine: Another amino acid involved in the urea cycle, with roles in nitric oxide synthesis and immune function.
L-Citrulline: An intermediate in the urea cycle, converted to L-arginine in the body.
Uniqueness: Ornithinamide, L- is unique due to its specific amide structure, which imparts distinct chemical properties and reactivity compared to its precursor amino acids. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
(2S)-2,5-diaminopentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H2,8,9)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERRZAJTKPMGBB-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74718-02-8 | |
| Record name | Ornithinamide, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074718028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORNITHINAMIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C8EC1LCS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
